2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene
Overview
Description
2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene is an organofluorine compound with the molecular formula C5H2BrF7. This compound is characterized by the presence of a bromine atom and seven fluorine atoms attached to a pentene backbone. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene typically involves the reaction of heptafluoropropyl bromide with an appropriate alkene under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the heptafluoropropyl bromide is reacted with an alkene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pentenes, while addition reactions can produce halogenated or hydroxylated derivatives .
Scientific Research Applications
2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique fluorine content makes it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is explored for its potential in drug development, particularly in the design of fluorinated drugs with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene exerts its effects involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Similar in structure but with fewer fluorine atoms, leading to different chemical properties and reactivity.
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene: Another fluorinated alkene with a different fluorine distribution, affecting its applications and reactivity.
2-Bromo-3,3,4,4,5,5,5-heptafluoro-1-butene: A closely related compound with a similar fluorine content but a different carbon backbone.
Uniqueness
2-Bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene stands out due to its high fluorine content and the presence of a bromine atom, which together confer unique chemical properties. These properties make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific electronic characteristics .
Properties
IUPAC Name |
2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF7/c1-2(6)3(7,8)4(9,10)5(11,12)13/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBHBVFIWWDGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(F)(F)F)(F)F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371288 | |
Record name | 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96916-53-9 | |
Record name | 2-bromo-3,3,4,4,5,5,5-heptafluoropent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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